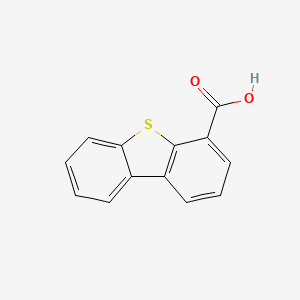

4-Dibenzothiophenecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dibenzothiophene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDBZUDFOQNASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182166 | |

| Record name | Dibenzothiophene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-08-5 | |

| Record name | Dibenzothiophene-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DIBENZOTHIOPHENECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-dibenzothiophenecarboxylic acid chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Dibenzothiophenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tricyclic heterocyclic compound featuring a carboxylic acid group on a dibenzothiophene core. Dibenzothiophene itself is a sulfur-containing aromatic heterocycle found in fossil fuels and is known for its thermal stability.[1] The addition of the carboxylic acid moiety introduces a key functional group for chemical modification, making it a valuable building block in medicinal chemistry and materials science. Derivatives of dibenzothiophene have been explored for their biological activities, including as potential EP4 receptor antagonists for cancer therapy.[2] This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental methodologies related to this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source(s) |

| Chemical Name | Dibenzothiophene-4-carboxylic acid | [3] |

| CAS Number | 2786-08-5 | [3][4][5] |

| Molecular Formula | C₁₃H₈O₂S | [3][4][6] |

| Molecular Weight | 228.27 g/mol | [3] |

| Exact Mass | 228.0245 g/mol | [6][7] |

| Appearance | Off-white to light yellow solid | [3] |

| Storage Temperature | Room temperature | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, benzene, and chloroform (inferred from parent compound).[1] Solubility in aqueous base is expected due to salt formation. | [1][8] |

| pKa | The pKa is not explicitly reported in the provided results, but for benzoic acid, a structural analog, the pKa in water is ~4.2.[9] The dibenzothiophene scaffold may influence this value. | [9] |

| Predicted XlogP | 3.8 | [6] |

| Predicted Collision Cross Section (CCS) [M-H]⁻ | 151.2 Ų | [6] |

Spectroscopic Data

Spectroscopic analysis is critical for structure confirmation and purity assessment.

-

Infrared (IR) Spectroscopy : The IR spectrum will show a characteristic strong absorption for the carbonyl (C=O) group of the carboxylic acid, typically in the range of 1700-1725 cm⁻¹.[10] A broad absorption corresponding to the O-H stretch of the carboxylic acid is also expected between 2500-3300 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The aromatic protons on the dibenzothiophene ring system will appear in the downfield region, typically between 7.0-9.0 ppm. The carboxylic acid proton is a singlet that can appear over a broad range (often >10 ppm) and may be exchangeable with D₂O.

-

¹³C NMR : The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm. Aromatic carbons will appear between 120-150 ppm.

-

-

Mass Spectrometry (MS) : The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (~228).[7]

Chemical Reactivity

The reactivity of this compound is dominated by two main features: the carboxylic acid group and the aromatic dibenzothiophene ring system.

Reactions of the Carboxylic Acid Group

The carboxylic acid is a versatile functional group that serves as a handle for derivatization, primarily through nucleophilic acyl substitution.[11]

The conversion of the carboxylic acid to an ester is a fundamental transformation. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[12][13] This reaction is an equilibrium process, and it is often driven to completion by using an excess of the alcohol or by removing the water that is formed.[12][13][14]

Caption: Mechanism of Fischer Esterification.

The formation of an amide bond is one of the most important reactions in drug development. Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures.[15] Therefore, the carboxylic acid is typically activated first. This is achieved using coupling agents that convert the hydroxyl group into a better leaving group, facilitating attack by the amine under mild conditions.[16]

Caption: General workflow for coupling agent-mediated amidation.

Reactions of the Aromatic Ring System

The dibenzothiophene core is an aromatic system and can undergo reactions typical of such structures.

The parent dibenzothiophene molecule undergoes electrophilic substitution, primarily at the 2-position.[1] However, in this compound, the carboxylic acid group is an electron-withdrawing and deactivating group. Therefore, it will direct incoming electrophiles to the meta positions relative to itself (i.e., the 3- and 5-positions). The overall reactivity of the ring system towards electrophiles will be lower than that of unsubstituted dibenzothiophene.

The sulfur atom in the thiophene ring is susceptible to oxidation.[1] Depending on the oxidizing agent used, this compound can be oxidized to the corresponding sulfoxide or sulfone.[1] This modification can significantly alter the electronic properties and solubility of the molecule.

Caption: Key reactivity sites of this compound.

Experimental Protocols

The following are generalized protocols for key transformations. Researchers should optimize conditions for their specific substrates and scale.

General Protocol for Fischer Esterification

This protocol describes the synthesis of an ester from this compound and an alcohol.

-

Reagents and Equipment :

-

This compound (1.0 eq)

-

Alcohol (e.g., ethanol, methanol; used as solvent, large excess)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (catalytic amount, ~5 mol%)[12][13]

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

-

Procedure :

-

To a round-bottom flask, add this compound and the desired alcohol (in large excess).

-

With stirring, slowly add the acid catalyst.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the alcohol used. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the crude product by column chromatography or recrystallization as needed.

-

General Protocol for Amidation via a Coupling Agent

This protocol outlines the formation of an amide using a common peptide coupling agent.

-

Reagents and Equipment :

-

This compound (1.0 eq)

-

Amine (primary or secondary, 1.0-1.2 eq)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt; 1.1-1.3 eq)

-

Non-nucleophilic organic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA); 2.0-3.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure :

-

Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the coupling agent and the organic base to the solution and stir for 10-20 minutes at room temperature to form the activated intermediate.

-

Add the amine to the reaction mixture.

-

Allow the reaction to stir at room temperature. Reaction times can range from 1 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude amide product by column chromatography or recrystallization.

-

Applications in Drug Development

The dibenzothiophene scaffold is considered a "privileged" structure in medicinal chemistry due to its rigid, planar geometry which can facilitate favorable interactions with biological targets. The carboxylic acid functionality at the 4-position provides a critical attachment point for introducing various pharmacophores to modulate properties like potency, selectivity, and pharmacokinetics. For instance, a derivative, 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid, has been identified as a potent and orally bioavailable antagonist of the EP4 receptor, a target implicated in tumor survival pathways.[2] This highlights the utility of the dibenzothiophenecarboxylic acid core in the design of novel therapeutics.

References

- 1. Dibenzo[b,d]thiophene---Applications and Synthesis_Chemicalbook [chemicalbook.com]

- 2. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 错误页 [amp.chemicalbook.com]

- 4. This compound,(CAS# 2786-08-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. ivychem.com [ivychem.com]

- 6. PubChemLite - this compound (C13H8O2S) [pubchemlite.lcsb.uni.lu]

- 7. spectrabase.com [spectrabase.com]

- 8. reddit.com [reddit.com]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 10. Compound X gave the following spectroscopic data (IR, Mass Spectrum, 13C .. [askfilo.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Dibenzothiophenecarboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-dibenzothiophenecarboxylic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document collates available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents it in a structured format for ease of reference and comparison. Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The aromatic protons will appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns determined by their positions on the dibenzothiophene ring system. The carboxylic acid proton is characteristically found further downfield, usually as a broad singlet above 10 ppm, due to hydrogen bonding.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the range of 165-185 ppm. The aromatic carbons will resonate in the region of 120-150 ppm.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) (ppm) | Chemical Shift (δ) (ppm) |

| Data not available in search results | Data not available in search results |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands indicative of its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C-H (Aromatic) | 3100-3000 |

| C=O (Carboxylic Acid) | 1710-1680 |

| C=C (Aromatic) | 1600-1450 |

| C-O (Carboxylic Acid) | 1320-1210 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound (C₁₃H₈O₂S), the molecular weight is approximately 228.27 g/mol .

| Technique | Expected m/z |

| Electron Ionization (EI) | [M]⁺ at ~228 |

| Electrospray Ionization (ESI) | [M-H]⁻ at ~227 or [M+H]⁺ at ~229 |

A mass spectrum for Dibenzothiophene-4-carboxylic acid is noted to be available on the SpectraBase database, however, full access is restricted.[1] Predicted collision cross-section data for various adducts are also available.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

The final volume should be around 0.5-0.7 mL.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition (FTIR):

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

If necessary, derivatize the carboxylic acid group (e.g., by esterification) to improve its volatility for gas chromatography.

Data Acquisition:

-

Inject the prepared sample into the gas chromatograph.

-

The sample is vaporized and separated based on its components' boiling points and interactions with the GC column.

-

As the separated components elute from the column, they enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

Logical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

References

A Technical Guide to the Solubility of 4-Dibenzothiophenecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-dibenzothiophenecarboxylic acid. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing known qualitative solubility information and detailed experimental protocols to enable researchers to determine solubility in their specific solvent systems.

Introduction to this compound

This compound is a tricyclic aromatic carboxylic acid. Its structural scaffold, dibenzothiophene, is a sulfur-containing heterocyclic compound found in fossil fuels and is of interest in environmental and materials science. The addition of a carboxylic acid functional group at the 4-position significantly alters its physicochemical properties, including its solubility, making it a molecule of interest in medicinal chemistry and organic synthesis. Understanding its solubility is critical for applications in drug design, reaction chemistry, and formulation development.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Notes |

| This compound | Water | Low | Implied from the development of water-soluble salts to improve bioavailability. |

| This compound (as a lysine salt) | Methyl Alcohol | Insoluble | Indicates that the salt form has low solubility in this polar protic solvent. |

| This compound (as a lysine salt) | Ethyl Alcohol | Insoluble | Similar to methanol, the salt form exhibits poor solubility in ethanol. |

| Dibenzothiophene (parent compound) | Water | Insoluble | The parent heterocycle is non-polar and thus insoluble in water.[1] |

| Dibenzothiophene (parent compound) | Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for dissolving a wide range of organic compounds.[2] |

| Dibenzothiophene (parent compound) | Ethanol | Soluble | [3] |

| Dibenzothiophene (parent compound) | Benzene | Soluble | [3] |

| Dibenzothiophene (parent compound) | Chloroform | Soluble | [3] |

| Dibenzothiophene (parent compound) | Methanol | Soluble | [3] |

Note: The solubility of the parent compound, dibenzothiophene, suggests that this compound is likely to be soluble in polar aprotic solvents like DMSO and DMF, which can solvate both the aromatic rings and the carboxylic acid group. Its solubility in alcohols may be more limited, especially in its salt form.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods can be employed.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Equilibration: The container is placed in a constant-temperature bath or incubator and agitated (e.g., using an orbital shaker or magnetic stirrer) for a sufficient period to ensure equilibrium is reached. This can take from 24 to 72 hours, depending on the compound and solvent.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle.

-

Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe. The syringe is then fitted with a chemically inert filter (e.g., a 0.22 µm PTFE filter) to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method is used to determine the exact concentration. This is often the preferred method due to its specificity and sensitivity.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and the solvent does not interfere, a calibration curve can be prepared to determine the concentration from the absorbance of the saturated solution.

-

Gravimetric Analysis: A known volume of the filtered saturated solution is evaporated to dryness in a pre-weighed container. The mass of the remaining solid is then measured to calculate the solubility.[4]

-

Gravimetric Method

This is a straightforward method for determining solubility, particularly when a precise analytical instrument is not available.

Methodology:

-

Saturation: Prepare a saturated solution of this compound in the desired solvent as described in the shake-flask method (steps 1-3).

-

Sampling: A known volume of the clear, filtered supernatant is transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or beaker).

-

Evaporation: The solvent is carefully evaporated from the sample. This can be done at room temperature in a fume hood, or by gentle heating in an oven, provided the compound is thermally stable at the chosen temperature.

-

Drying and Weighing: The container with the solid residue is dried to a constant weight in a desiccator or oven. The final weight is recorded.

-

Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final weight of the container with the dried solute, and dividing by the initial volume of the solution.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a solid organic compound like this compound.

Caption: Workflow for determining the solubility of a solid organic compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains scarce in the public domain, this guide provides the necessary qualitative context and detailed experimental methodologies for researchers to determine these values empirically. The provided protocols for the isothermal shake-flask and gravimetric methods are robust and widely applicable for generating reliable solubility data, which is essential for the advancement of research and development involving this compound.

References

Theoretical Exploration of 4-Dibenzothiophenecarboxylic Acid's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of 4-dibenzothiophenecarboxylic acid. While direct experimental and computational studies on this specific molecule are limited in publicly available literature, this document extrapolates from research on closely related dibenzothiophene and carboxylic acid derivatives to present a robust framework for its analysis. The guide covers fundamental electronic properties, details common computational methodologies, and offers visualizations of key concepts and workflows. This information is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of similar molecular systems in fields such as materials science and drug development.

Introduction

This compound is a heterocyclic aromatic compound featuring a dibenzothiophene core functionalized with a carboxylic acid group at the 4-position. The electronic properties of this molecule are of significant interest due to the combined characteristics of the electron-rich dibenzothiophene moiety and the electron-withdrawing carboxylic acid group. Understanding the electronic structure, including the distribution of electron density, frontier molecular orbitals, and electrostatic potential, is crucial for predicting its reactivity, intermolecular interactions, and potential applications in areas like organic electronics and medicinal chemistry.

Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of such molecules. These computational methods provide insights that complement and guide experimental investigations.

Core Electronic Structure Concepts

The electronic behavior of this compound is governed by the interplay between the dibenzothiophene tricycle and the carboxylic acid substituent.

2.1. Molecular Geometry

The foundational step in any theoretical electronic structure investigation is the optimization of the molecule's geometric structure. This process identifies the lowest energy conformation, which is essential for accurate subsequent calculations. For this compound, the planarity of the dibenzothiophene core is a key feature, while the orientation of the carboxylic acid group relative to the ring system will be a critical determinant of its electronic properties.

2.2. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic transitions.

-

HOMO: Represents the ability to donate an electron. In this compound, the HOMO is expected to be primarily localized on the electron-rich dibenzothiophene ring system.

-

LUMO: Represents the ability to accept an electron. The presence of the electron-withdrawing carboxylic acid group is anticipated to lower the energy of the LUMO and influence its spatial distribution.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity.

Conceptual Data Summary

| Property | Description | Expected Influence on this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high, characteristic of the electron-donating dibenzothiophene core. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lowered due to the electron-withdrawing nature of the carboxylic acid group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Moderate, indicating a balance between the aromatic stability and the influence of the functional group. |

2.3. Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating a region of high electron density and susceptibility to electrophilic attack. The regions around the hydrogen atoms of the aromatic rings would exhibit positive potential (blue), indicating electron-deficient areas.

Methodologies for Theoretical Investigation

A standardized computational workflow is typically employed to investigate the electronic structure of molecules like this compound.

3.1. Computational Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of a molecule's electronic structure.

3.2. Detailed Experimental Protocols (Theoretical)

While no specific experimental data for this compound is presented, the following outlines the standard computational protocols that would be employed in its theoretical investigation.

3.2.1. Density Functional Theory (DFT) Calculations

DFT is a widely used quantum chemical method for studying the electronic structure of molecules.

-

Functional Selection: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.[1][2] Other functionals like PBE0 or M06-2X may also be used depending on the specific properties of interest.

-

Basis Set Selection: The basis set describes the atomic orbitals used in the calculation. The 6-311++G(d,p) basis set is a popular choice that provides a good balance between accuracy and computational cost for molecules of this size.[2] It includes polarization functions (d,p) and diffuse functions (++) to accurately describe the electron distribution, particularly for anions and weak interactions.

3.2.2. Geometry Optimization

The initial step involves optimizing the molecular geometry to find the equilibrium structure. This is typically performed using the selected DFT functional and basis set. The optimization process continues until the forces on the atoms are negligible and a stable energy minimum is reached.

3.2.3. Frequency Calculations

Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE).

3.2.4. Electronic Property Calculations

Once the optimized geometry is confirmed, single-point energy calculations are performed to obtain various electronic properties, including:

-

Molecular Orbital Energies: Energies of the HOMO, LUMO, and other molecular orbitals are calculated.

-

Mulliken and Natural Population Analysis (NPA): These methods are used to determine the distribution of atomic charges within the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and reactive sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular interactions, such as charge transfer and hyperconjugation.

Visualization of Key Electronic Concepts

4.1. Frontier Molecular Orbital Interaction

The interaction between the HOMO and LUMO is fundamental to chemical reactions and electronic transitions. The following diagram illustrates this concept.

Conclusion

This technical guide has outlined the theoretical framework for investigating the electronic structure of this compound. By leveraging established computational methodologies and drawing parallels with related compounds, researchers can gain significant insights into the properties of this molecule. The described workflow, from geometry optimization to the analysis of frontier orbitals and electrostatic potential, provides a clear path for future theoretical studies. Such investigations are essential for unlocking the potential of this compound and its derivatives in various scientific and industrial applications.

References

- 1. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Dibenzothiophene-Based Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzothiophene, a sulfur-containing heterocyclic compound consisting of a thiophene ring fused to two benzene rings, has been a subject of scientific inquiry for over a century. While the parent compound was first synthesized in 1870, the exploration of its carboxylic acid derivatives and their potential applications, particularly in the realm of medicinal chemistry, represents a more recent and evolving field of study. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for dibenzothiophene-based carboxylic acids. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the foundational chemistry and potential biological significance of this class of compounds.

Historical Perspective and Key Discoveries

The journey into the chemistry of dibenzothiophene carboxylic acids began with the pioneering work on the parent heterocycle. Dibenzothiophene itself was first synthesized in 1870 by Stenhouse through the heating of biphenyl with iron scraps, although its correct structure was later established by Graebe.[1] The natural occurrence of dibenzothiophene was identified in coal tar by Kruber.[1]

A pivotal moment in the history of dibenzothiophene-based carboxylic acids arrived in 1952 , with the work of Henry Gilman and Donald L. Esmay . Their research, published in the Journal of the American Chemical Society, detailed the synthesis of dibenzothiophene-4-carboxylic acid .[2][3] This was achieved through the reaction of dibenzothiophene-5-oxide with n-butyllithium, followed by carbonation. This discovery laid the groundwork for the selective functionalization of the dibenzothiophene core to introduce a carboxylic acid moiety, opening avenues for further derivatization and biological evaluation.

While the early focus was on the 4-substituted derivative, subsequent research has expanded to include the synthesis and characterization of other isomers, namely the 1-, 2-, and 3-carboxylic acids. These developments have been driven by the quest for novel molecular scaffolds with diverse pharmacological activities.

Key Synthetic Methodologies

The synthesis of dibenzothiophene-based carboxylic acids has evolved from the early organometallic approaches to more sophisticated modern techniques. Below are detailed protocols for key historical and contemporary synthetic methods.

Synthesis of Dibenzothiophene-4-Carboxylic Acid (Gilman and Esmay, 1952)

This classical method utilizes the directing effect of the sulfoxide group to achieve selective lithiation at the 4-position, followed by carboxylation.

Experimental Protocol:

-

Step 1: Preparation of Dibenzothiophene-5-oxide: To a solution of dibenzothiophene in a suitable solvent (e.g., glacial acetic acid), an oxidizing agent such as hydrogen peroxide is added. The mixture is heated to facilitate the oxidation of the sulfur atom to a sulfoxide. After the reaction is complete, the product is isolated by precipitation and purified by recrystallization.

-

Step 2: Metalation with n-Butyllithium: The dibenzothiophene-5-oxide is dissolved in an anhydrous ethereal solvent (e.g., diethyl ether) under an inert atmosphere (e.g., nitrogen). The solution is cooled, and a standardized solution of n-butyllithium in a hydrocarbon solvent is added dropwise. The reaction mixture is stirred for a specified period to ensure complete metalation at the 4-position.

-

Step 3: Carbonation: The resulting organolithium intermediate is then treated with an excess of solid carbon dioxide (dry ice). The dry ice is added portion-wise to the cooled reaction mixture, which is then allowed to warm to room temperature with continued stirring.

-

Step 4: Work-up and Isolation: The reaction is quenched by the addition of water or dilute acid. The aqueous layer is separated and acidified to precipitate the crude dibenzothiophene-4-carboxylic acid. The product is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data from Gilman and Esmay (1952):

| Reactant | Molar Ratio | Product | Yield (%) | Melting Point (°C) |

| Dibenzothiophene-5-oxide | 1 | Dibenzothiophene-4-carboxylic acid | 35.7 | 280-282 |

| n-Butyllithium | 1.1 | |||

| Carbon Dioxide | Excess |

Modern Synthetic Approaches

Contemporary methods for the synthesis of dibenzothiophene carboxylic acids and their esters often employ palladium-catalyzed cross-coupling and carbonylation reactions, offering greater efficiency and functional group tolerance.

Example: Palladium-Catalyzed Carbonylative Synthesis of Dibenzothiophene Esters

This approach involves the cyclization and carbonylation of suitable precursors in a one-pot reaction.

Experimental Workflow:

Caption: Palladium-catalyzed synthesis of dibenzothiophene esters.

Potential Signaling Pathways and Therapeutic Applications

While the biological activities of many dibenzothiophene-based carboxylic acids are still under investigation, related sulfur-containing heterocyclic compounds have shown interactions with key signaling pathways implicated in various diseases. The structural similarity of dibenzothiophene carboxylic acids to other biologically active molecules suggests their potential as modulators of these pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation.[4] Dysregulation of the STAT3 signaling pathway is a hallmark of many cancers.[4] Some sulfur-containing heterocyclic compounds have been identified as inhibitors of STAT3 activation.[5] It is hypothesized that dibenzothiophene-based carboxylic acids could be designed to interact with the SH2 domain of STAT3, thereby inhibiting its dimerization and downstream signaling.

Caption: Hypothetical inhibition of the STAT3 signaling pathway.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[6] The mTOR signaling pathway is frequently hyperactivated in cancer.[6] Certain heterocyclic compounds have demonstrated the ability to inhibit the PI3K/Akt/mTOR pathway.[2] The dibenzothiophene scaffold provides a versatile platform for the design of novel mTOR inhibitors.

Caption: Hypothetical inhibition of the mTOR signaling pathway.

Conclusion and Future Directions

The discovery and development of dibenzothiophene-based carboxylic acids represent a fascinating chapter in the broader history of heterocyclic chemistry. From the foundational synthesis of the 4-carboxylic acid derivative by Gilman and Esmay to the ongoing exploration of modern synthetic routes and potential therapeutic applications, this class of compounds continues to attract the attention of the scientific community. The structural rigidity and potential for diverse functionalization make the dibenzothiophene scaffold an attractive starting point for the design of novel drug candidates.

Future research in this area will likely focus on:

-

The development of more efficient and stereoselective synthetic methods for accessing a wider range of dibenzothiophene carboxylic acid isomers and their derivatives.

-

Comprehensive biological screening of these compounds to identify novel pharmacological activities.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these molecules.

-

Structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

This in-depth technical guide provides a solid foundation for researchers and professionals to build upon as they continue to explore the rich chemistry and therapeutic potential of dibenzothiophene-based carboxylic acids.

References

- 1. One-pot cascade synthesis of dibenzothiophene-based heterobiaryls from dibenzothiophene-5-oxide - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01468A [pubs.rsc.org]

- 2. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Dibenzothiophene Carboxylic Acids via Electrophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of synthetic routes to obtain dibenzothiophene carboxylic acids, focusing on strategies that employ electrophilic substitution as the key C-C bond-forming step. Given the challenge of direct electrophilic carboxylation, this guide details two robust, multi-step pathways: the Friedel-Crafts acylation route and the Vilsmeier-Haack formylation route.

Dibenzothiophene (DBT) is a sulfur-containing heterocyclic compound found in fossil fuels and is a scaffold of interest in materials science and medicinal chemistry.[1] The introduction of a carboxylic acid moiety provides a versatile handle for further functionalization. Electrophilic substitution reactions on the dibenzothiophene ring occur preferentially at the 2-position, a key consideration for regiochemical outcomes.[1]

Friedel-Crafts Acylation Route

This pathway is a classical and reliable method for introducing a carboxylic acid group onto an aromatic ring. It proceeds in two distinct stages: first, the introduction of an acyl group (typically acetyl) via Friedel-Crafts acylation, followed by the oxidation of this group to the desired carboxylic acid.

Step 1: Friedel-Crafts Acylation of Dibenzothiophene

The Friedel-Crafts acylation involves the reaction of dibenzothiophene with an acylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2] The reaction generates an acylium ion, a potent electrophile, which then attacks the electron-rich 2-position of the dibenzothiophene nucleus.[2] The resulting ketone product is deactivated towards further substitution, which prevents polyacylation.[2]

-

Setup: A dry, 250-mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is protected from atmospheric moisture with drying tubes (e.g., CaCl₂).

-

Reagents: Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) inside the flask. The mixture is cooled to 0°C in an ice bath.[3]

-

Addition of Acylating Agent: Acetyl chloride (1.1 equivalents) dissolved in the same dry solvent is added dropwise from the dropping funnel to the stirred AlCl₃ suspension over 15-20 minutes.[3]

-

Addition of Substrate: Dibenzothiophene (1.0 equivalent) dissolved in dry solvent is then added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.[3]

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for an additional 2-3 hours or until TLC analysis indicates the consumption of starting material.

-

Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate (MgSO₄).[3]

-

Purification: The solvent is removed under reduced pressure, and the crude 2-acetyl-dibenzothiophene is purified by recrystallization (e.g., from ethanol) or silica gel column chromatography.

| Parameter | Value / Reagent | Purpose |

| Substrate | Dibenzothiophene | Aromatic Nucleophile |

| Reagent | Acetyl Chloride | Source of Electrophile |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis Acid, generates Acylium Ion |

| Solvent | Dichloromethane (DCM) | Inert reaction medium |

| Temperature | 0°C to Room Temperature | Controls reaction rate |

| Workup | HCl (aq), NaHCO₃ (aq) | Decomposes catalyst, neutralizes acid |

| Typical Yield | 70-90% | Varies with specific conditions |

Step 2: Oxidation of 2-Acetyl-dibenzothiophene

The acetyl group introduced in the first step can be readily oxidized to a carboxylic acid using the haloform reaction. This reaction is specific to methyl ketones and proceeds under basic conditions using a halogenating agent like sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl).

-

Setup: A solution of sodium hydroxide (e.g., 10%) in water is prepared in a flask and cooled in an ice bath.

-

Reagent Preparation: Bromine is added dropwise to the cold NaOH solution to generate sodium hypobromite in situ.

-

Reaction: 2-Acetyl-dibenzothiophene is dissolved in a suitable solvent (e.g., dioxane) and added to the freshly prepared, cold NaOBr solution. The mixture is stirred vigorously and allowed to warm to room temperature, then gently heated (e.g., to 50-60°C) for 1-2 hours.

-

Workup: The reaction is cooled, and any excess hypobromite is quenched by adding a reducing agent (e.g., sodium bisulfite solution). The mixture is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The solid dibenzothiophene-2-carboxylic acid is collected by vacuum filtration, washed with cold water, and purified by recrystallization from a suitable solvent like acetic acid or an ethanol/water mixture.

| Parameter | Value / Reagent | Purpose |

| Substrate | 2-Acetyl-dibenzothiophene | Methyl Ketone Precursor |

| Reagent | NaOH + Br₂ (forms NaOBr) | Oxidizing Agent |

| Solvent | Dioxane / Water | Biphasic reaction medium |

| Temperature | 0°C to 60°C | Controls reaction rate |

| Workup | HCl (aq) | Protonation to yield carboxylic acid |

| Typical Yield | 60-80% | Varies with specific conditions |

Workflow for Friedel-Crafts Acylation Route

Caption: Workflow for the synthesis of dibenzothiophene-2-carboxylic acid via the Friedel-Crafts acylation and subsequent oxidation pathway.

Vilsmeier-Haack Formylation Route

The Vilsmeier-Haack reaction offers an alternative pathway for introducing a one-carbon functional group that can be oxidized to a carboxylic acid. This method uses a "Vilsmeier reagent," typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring.[4][5] The resulting aldehyde is then oxidized in a second step.

Step 1: Vilsmeier-Haack Formylation of Dibenzothiophene

The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that reacts efficiently with activated aromatic compounds like dibenzothiophene.[4] The reaction introduces a formyl (-CHO) group at the 2-position. The initial product is an iminium salt, which is hydrolyzed to the aldehyde during aqueous workup.[5]

-

Reagent Preparation: In a dry, three-necked flask under an inert atmosphere, phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF), which serves as both reagent and solvent. The mixture is stirred for 30 minutes at 0°C to form the Vilsmeier reagent.[6]

-

Addition of Substrate: A solution of dibenzothiophene (1.0 equivalent) in dry DMF is added dropwise to the cold Vilsmeier reagent.[5]

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated (e.g., 60-80°C) for several hours (monitored by TLC).[5]

-

Workup: After cooling, the reaction mixture is poured carefully onto crushed ice. The solution is then made alkaline by the slow addition of a base (e.g., sodium hydroxide or sodium acetate solution) to hydrolyze the iminium intermediate.[6]

-

Purification: The resulting precipitate, dibenzothiophene-2-carbaldehyde, is collected by filtration, washed thoroughly with water, and dried. It can be further purified by recrystallization or column chromatography.

| Parameter | Value / Reagent | Purpose |

| Substrate | Dibenzothiophene | Aromatic Nucleophile |

| Reagent | POCl₃ + DMF | Forms Vilsmeier Reagent (Electrophile) |

| Solvent | DMF | Reagent and reaction medium |

| Temperature | 0°C to 80°C | Controls reaction rate |

| Workup | Ice, NaOH (aq) | Hydrolyzes iminium salt to aldehyde |

| Typical Yield | 60-85% | Varies with specific conditions |

Step 2: Oxidation of Dibenzothiophene-2-carbaldehyde

Aromatic aldehydes are readily oxidized to carboxylic acids using a variety of common oxidizing agents. A standard and effective method involves the use of potassium permanganate (KMnO₄) under basic or neutral conditions.

-

Setup: Dibenzothiophene-2-carbaldehyde is suspended in a mixture of a suitable solvent (e.g., acetone or pyridine) and water in a round-bottom flask.

-

Reaction: A solution of potassium permanganate (KMnO₄, ~1.5-2.0 equivalents) in water is added portion-wise to the stirred suspension. The reaction is exothermic and may require cooling to maintain a moderate temperature. The mixture is stirred until the purple color of the permanganate has disappeared, indicating the completion of the reaction (a brown precipitate of MnO₂ will form).

-

Workup: The manganese dioxide is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl or H₂SO₄), which causes the dibenzothiophene-2-carboxylic acid to precipitate.

-

Purification: The product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and purified by recrystallization.

| Parameter | Value / Reagent | Purpose |

| Substrate | Dibenzothiophene-2-carbaldehyde | Aldehyde Precursor |

| Reagent | Potassium Permanganate (KMnO₄) | Oxidizing Agent |

| Solvent | Acetone / Water | Reaction medium |

| Temperature | Room Temperature to mild heating | Controls reaction rate |

| Workup | Acidification (HCl) | Protonation to yield carboxylic acid |

| Typical Yield | 75-95% | Generally high for aldehyde oxidations |

Workflow for Vilsmeier-Haack Formylation Route

Caption: Workflow for the synthesis of dibenzothiophene-2-carboxylic acid via the Vilsmeier-Haack formylation and subsequent oxidation pathway.

References

- 1. Dibenzo[b,d]thiophene---Applications and Synthesis_Chemicalbook [chemicalbook.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. websites.umich.edu [websites.umich.edu]

- 4. jk-sci.com [jk-sci.com]

- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

Unveiling the Photophysical Profile of 4-Dibenzothiophenecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental photophysical properties of 4-dibenzothiophenecarboxylic acid, a sulfur-containing heterocyclic aromatic compound. While specific experimental data for this particular derivative is limited in publicly available literature, this document extrapolates its expected photophysical behavior based on the well-characterized parent compound, dibenzothiophene (DBT), and its derivatives. This guide also details the standard experimental protocols required for the precise measurement of these properties and includes visualizations of key processes and workflows.

Core Photophysical Properties

The introduction of a carboxylic acid group at the 4-position of the dibenzothiophene core is anticipated to modulate its electronic and photophysical characteristics. The photophysical behavior of this compound is governed by the interplay of its aromatic system and the electron-withdrawing nature of the carboxyl substituent.

Table 1: Expected Photophysical Properties of this compound

| Property | Expected Value/Behavior | Notes |

| Molar Absorptivity (ε) | High (in the order of 104 M-1cm-1) | Typical for π-π* transitions in aromatic systems.[1] |

| Absorption Maxima (λabs) | UV region (likely 300-350 nm) | The carboxylic acid group may cause a slight shift compared to unsubstituted dibenzothiophene.[1][2] |

| Emission Maxima (λem) | UV-A to blue region (likely 350-450 nm) | The emission is expected to be Stokes-shifted from the absorption. |

| Fluorescence Quantum Yield (Φf) | Low (expected to be in the range of 1-5%) | Dibenzothiophene and its derivatives are known for low fluorescence quantum yields due to efficient intersystem crossing.[3][4] |

| Excited-State Lifetime (τf) | Nanosecond (ns) to sub-nanosecond (ps) range | The lifetime will be influenced by the rates of radiative and non-radiative decay processes.[3][4] |

| Solvatochromism | Moderate | The polarity of the solvent is expected to influence the absorption and emission spectra due to changes in the dipole moment upon excitation.[5][6] |

| pH Dependence | Significant | The protonation state of the carboxylic acid group will alter the electronic structure and, consequently, the absorption and emission properties.[7][8] |

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires rigorous experimental procedures. The following sections detail the methodologies for key measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λabs) and the molar absorptivity (ε) of the compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile). From the stock solution, prepare a series of dilutions of known concentrations.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorbance of each diluted solution across a relevant wavelength range (e.g., 200-500 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λabs).

-

Plot absorbance at λabs versus concentration.

-

Determine the molar absorptivity (ε) from the slope of the resulting Beer-Lambert plot (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette).[1]

-

Fluorescence Spectroscopy

This technique is used to determine the wavelengths of maximum emission (λem) and the fluorescence quantum yield (Φf).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, with an absorbance at the excitation wavelength of less than 0.1 to avoid inner filter effects.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Measurement:

-

Record the emission spectrum by exciting the sample at its λabs.

-

To determine the quantum yield, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is measured under the same experimental conditions.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission intensity (λem).

-

The fluorescence quantum yield (Φf) is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

Time-Correlated Single Photon Counting (TCSPC) is the standard method for measuring the excited-state lifetime (τf) of a fluorescent molecule.[9][10][11][12][13]

Methodology:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement:

-

The sample is excited by the pulsed light source.

-

The arrival times of the emitted photons are recorded relative to the excitation pulses.

-

-

Data Analysis:

-

A histogram of the photon arrival times is constructed, which represents the fluorescence decay profile.

-

The decay curve is fitted to an exponential function (or a sum of exponentials) to extract the excited-state lifetime(s) (τf).

-

Environmental Effects

Solvatochromism

The polarity of the solvent can influence the energy levels of the ground and excited states of this compound, leading to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism.[5][6] Generally, an increase in solvent polarity is expected to cause a red shift (bathochromic shift) in the emission spectrum if the excited state is more polar than the ground state.

pH Dependence

The carboxylic acid moiety of this compound will exist in its protonated form (-COOH) at low pH and its deprotonated form (-COO-) at high pH. The pKa of the ground state is expected to be in the range of typical carboxylic acids. The electronic nature of these two forms is different, which will lead to distinct absorption and emission properties. It is also important to note that the pKa of the excited state can differ significantly from that of the ground state. This pH-dependent fluorescence can be exploited for sensing applications.[7][8]

Photophysical Pathways

The Jablonski diagram below illustrates the primary photophysical processes that this compound is expected to undergo upon excitation.

Upon absorption of a photon, the molecule is promoted from the ground electronic state (S0) to an excited singlet state (S1). From the S1 state, it can relax back to the ground state via several pathways:

-

Fluorescence: Radiative decay by emitting a photon.

-

Internal Conversion: Non-radiative decay to the ground state.

-

Intersystem Crossing: A non-radiative transition to an excited triplet state (T1). Given the known properties of dibenzothiophene, this is expected to be a highly efficient process.[3][4] From the T1 state, the molecule can return to the ground state via phosphorescence (radiative) or non-radiative decay.

Conclusion

This technical guide has outlined the expected fundamental photophysical properties of this compound based on the behavior of related compounds. The presence of the carboxylic acid group is predicted to introduce pH sensitivity and modulate the solvatochromic and overall photophysical characteristics compared to the parent dibenzothiophene molecule. The detailed experimental protocols provided herein offer a roadmap for the comprehensive characterization of this and similar aromatic compounds, which is crucial for their potential applications in drug development, chemical sensing, and materials science. Further experimental investigation is required to precisely quantify the photophysical parameters of this compound.

References

- 1. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 2. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Excited State Dynamics of Dibenzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solvatochromism - Wikipedia [en.wikipedia.org]

- 6. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pH-dependent fluorescence of uncharged benzothiazole-based dyes binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of a pH-Sensitive Fluoroprobe (C-SNARF-4) for pH Microenvironment Analysis in Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 10. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 11. picoquant.com [picoquant.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. becker-hickl.com [becker-hickl.com]

An In-Depth Technical Guide to the Derivatization of 4-Dibenzothiophenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the derivatization of 4-dibenzothiophenecarboxylic acid, a key scaffold in medicinal chemistry. The focus is on the synthesis of amide and ester derivatives, detailing experimental protocols and presenting quantitative data. This document also explores the potential biological significance of these derivatives, drawing on structure-activity relationships from analogous compounds.

Introduction to this compound and its Derivatives

Dibenzothiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in the field of drug discovery. The rigid, planar structure of the dibenzothiophene core makes it an attractive scaffold for interacting with biological targets. The carboxylic acid functional group at the 4-position serves as a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives, primarily through the formation of amide and ester linkages. These modifications can significantly alter the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Derivatives of the closely related benzo[b]thiophene scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. This suggests that derivatives of this compound may also possess significant therapeutic potential.

Synthetic Pathways for Derivatization

The primary routes for the derivatization of this compound involve the activation of the carboxylic acid group to facilitate nucleophilic attack by amines or alcohols, leading to the formation of amides and esters, respectively.

Amide Synthesis

The synthesis of N-substituted dibenzothiophene-4-carboxamides is a key strategy in modifying the properties of the parent acid. A common and effective method involves a peptide coupling reaction.

Caption: Workflow for the synthesis of N-substituted dibenzothiophene-4-carboxamides.

A plausible mechanism for this transformation involves the activation of the carboxylic acid by a coupling reagent to form a highly reactive intermediate, such as an O-acylisourea or an active ester. This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to yield the corresponding amide.

Ester Synthesis

Esterification of this compound can be achieved through several methods, with the Fischer esterification being a classic and straightforward approach.

Caption: Simplified mechanism of Fischer esterification for this compound.

This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule yields the ester. The reaction is an equilibrium, and to drive it towards the product, it is common to use an excess of the alcohol or to remove the water as it is formed.

Experimental Protocols

The following protocols are adapted from established methods for the derivatization of structurally similar carboxylic acids and are expected to be applicable to this compound.

General Protocol for Amide Synthesis via Peptide Coupling

-

To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling reagent such as HATU (1.1 eq.) or a combination of EDC (1.2 eq.) and HOBt (1.2 eq.).

-

Add a tertiary amine base, for example, N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture and stir at room temperature for 10-15 minutes to activate the carboxylic acid.

-

To this activated mixture, add the desired primary or secondary amine (1.1-1.2 eq.).

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a mild acidic solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-substituted dibenzothiophene-4-carboxamide.

General Protocol for Ester Synthesis via Fischer Esterification

-

Dissolve or suspend this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-5 mol%), to the mixture.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours (4-24 hours), monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

If necessary, purify the crude ester by column chromatography or recrystallization.

Quantitative Data and Characterization

The following table summarizes expected yields and key characterization data for representative derivatives based on literature for analogous compounds. Actual results may vary depending on the specific substrates and reaction conditions.

| Derivative Type | Reagents | Solvent | Typical Yield (%) | Analytical Data |

| Amide | Amine, HATU, DIPEA | DMF | 90-98 | ¹H NMR, ¹³C NMR, LC-MS |

| Amide | Amine, EDC, HOBt | DCM | 85-95 | ¹H NMR, ¹³C NMR, LC-MS |

| Methyl Ester | Methanol, H₂SO₄ | Methanol | 80-90 | ¹H NMR, ¹³C NMR, GC-MS |

| Ethyl Ester | Ethanol, H₂SO₄ | Ethanol | 80-90 | ¹H NMR, ¹³C NMR, GC-MS |

Biological Activity and Drug Development Potential

While specific biological data for derivatives of this compound are not extensively reported, studies on analogous benzo[b]thiophene-4-carboxamides have demonstrated significant antiproliferative activity against various cancer cell lines.

For instance, certain substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamides have shown potent anticancer activity with IC₅₀ values in the low micromolar range against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), A-549 (lung cancer), and Du-145 (prostate cancer).[1] This suggests that the dibenzothiophene-4-carboxamide scaffold is a promising starting point for the development of novel anticancer agents.

Furthermore, derivatives of benzothiophene carboxylates have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), an important target in metabolic diseases.[2][3] The derivatization of the carboxylic acid to a carboxamide has been explored as a strategy to create prodrugs with improved pharmacokinetic properties.[2][3]

The derivatization of this compound into amides and esters therefore represents a viable strategy for generating libraries of compounds for high-throughput screening in various disease models. The synthetic accessibility and the potential for diverse biological activities make this scaffold a valuable asset in modern drug discovery programs.

Caption: Logical workflow from starting material to drug candidate.

Conclusion

The derivatization of this compound into amides and esters provides a robust platform for the exploration of new chemical space in drug discovery. The synthetic protocols are well-established and high-yielding, allowing for the creation of diverse compound libraries. Preliminary data from structurally related compounds indicate a high potential for identifying novel bioactive molecules, particularly in the areas of oncology and metabolic diseases. Further investigation into the synthesis and biological evaluation of this compound derivatives is highly warranted.

References

Methodological & Application

Application of Dibenzothiophene Derivatives in Organic Light-Emitting Diodes (OLEDs)

A comprehensive review of the synthesis, application, and performance of dibenzothiophene-based host materials in high-efficiency Organic Light-Emitting Diodes.

While specific applications of 4-dibenzothiophenecarboxylic acid in Organic Light-Emitting Diodes (OLEDs) are not prominently documented in peer-reviewed literature, the broader class of dibenzothiophene derivatives stands as a cornerstone in the development of advanced OLED technology. These compounds are particularly valued as host materials in the emissive layer of phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, owing to their exceptional thermal stability, high charge carrier mobility, and tunable electronic properties. This document provides a detailed overview of the application of dibenzothiophene derivatives in OLEDs, including their synthesis, device fabrication protocols, and performance data.

Introduction to Dibenzothiophene Derivatives in OLEDs

Dibenzothiophene is a sulfur-containing heterocyclic compound that serves as a versatile building block for various organic electronic materials. Its rigid and planar structure, coupled with its electron-rich nature, makes it an excellent scaffold for designing molecules with tailored optoelectronic properties. In the context of OLEDs, dibenzothiophene derivatives are primarily employed as host materials in the emissive layer. The role of the host is to efficiently transport charge carriers (electrons and holes) and transfer energy to the dopant (emitter) molecules, where light is generated.

The key advantages of using dibenzothiophene derivatives as host materials include:

-

High Triplet Energy: Dibenzothiophene-based hosts can be designed to possess high triplet energies, which is crucial for confining the triplet excitons on the phosphorescent or TADF emitter and preventing energy back-transfer, thereby maximizing the device efficiency.

-

Bipolar Charge Transport: By incorporating both electron-donating and electron-accepting moieties, dibenzothiophene derivatives can be engineered to exhibit balanced electron and hole transport, leading to a wider recombination zone within the emissive layer and reduced efficiency roll-off at high brightness.

-

Excellent Thermal and Morphological Stability: The rigid structure of the dibenzothiophene core imparts high thermal stability and a high glass transition temperature (Tg) to the resulting materials, which is essential for the long-term operational stability of OLED devices.

Synthesis of Dibenzothiophene-Based Host Materials

While the direct use of this compound as a starting material is not widely reported, a common synthetic strategy for functionalizing the dibenzothiophene core involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These reactions allow for the introduction of various functional groups at specific positions of the dibenzothiophene ring system, enabling the fine-tuning of the material's electronic properties.

A general synthetic route for a dibenzothiophene-based host material is outlined below:

Experimental Protocol: Synthesis of a Dibenzothiophene-Carbazole Hybrid Host Material

This protocol describes a representative synthesis of a dibenzothiophene derivative functionalized with a carbazole moiety, a common design for bipolar host materials.

-

Bromination of Dibenzothiophene:

-

Dissolve dibenzothiophene in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude brominated dibenzothiophene.

-

-

Suzuki-Miyaura Coupling with Carbazole-boronic acid:

-